Pyridazine, 3-bromo-6-(1-methylethoxy)-

Density Crystallization Physical property differentiation

Pyridazine, 3-bromo-6-(1-methylethoxy)- (CAS 17321-32-3) is a 1,2-diazine heterocycle carrying a bromine atom at the 3-position and an isopropoxy group at the 6-position. This substitution pattern transforms the pyridazine core into a versatile electrophilic partner for Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent functionalization toward biologically active scaffolds.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 17321-32-3
Cat. No. B3048534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine, 3-bromo-6-(1-methylethoxy)-
CAS17321-32-3
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN=C(C=C1)Br
InChIInChI=1S/C7H9BrN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
InChIKeyHSADYXOCBXPUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-(1-methylethoxy)pyridazine (CAS 17321-32-3): A Functionalized Pyridazine Building Block for Medicinal Chemistry and Organic Synthesis


Pyridazine, 3-bromo-6-(1-methylethoxy)- (CAS 17321-32-3) is a 1,2-diazine heterocycle carrying a bromine atom at the 3-position and an isopropoxy group at the 6-position. This substitution pattern transforms the pyridazine core into a versatile electrophilic partner for Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent functionalization toward biologically active scaffolds. Pyridazine derivatives are recognized as privileged structures in medicinal chemistry, particularly in anticancer drug discovery, due to their ability to engage diverse protein targets such as kinases, bromodomains, and metabolic enzymes [1]. The compound belongs to a family of 3-bromo-6-alkoxypyridazines widely employed as late-stage intermediates in parallel library synthesis and structure–activity relationship (SAR) campaigns.

Why 3-Bromo-6-alkoxypyridazine Analogs Cannot Be Interchanged Without Experimental Validation


The 6-alkoxy substituent on a 3-bromopyridazine core exerts a profound influence on physical properties, electronic character, and reactivity profiles across this compound series. Even small changes in the alkoxy chain—from methoxy to ethoxy to isopropoxy—produce measurable differences in density, boiling point, and lipophilicity that affect crystallization behavior, distillation parameters, and partitioning in biphasic reaction systems. These physicochemical disparities translate into divergent outcomes in cross-coupling reactions, amination protocols, and subsequent purification steps, meaning that a synthetic route optimized for 3-bromo-6-methoxypyridazine (CAS 17321-29-8) will not transfer seamlessly to the isopropoxy analog without re-optimization. The following quantitative evidence demonstrates why procurement and synthetic decisions must consider the identity of the 6-alkoxy substituent rather than treating all 3-bromo-6-alkoxypyridazines as interchangeable commodity building blocks.

Quantitative Differentiation Guide for 3-Bromo-6-(1-methylethoxy)pyridazine vs. Closest Analogs


Density Distinctiveness: Lower Solid Density Compared with 3-Bromo-6-methoxypyridazine

The target compound exhibits a predicted density of 1.452 g/cm³ at 20°C, which is approximately 9.2% lower than the density of 3-bromo-6-methoxypyridazine (1.6 ± 0.1 g/cm³) . This density differential indicates looser crystal packing in the isopropoxy derivative, which can influence crystallinity, filtration kinetics, and bulk material handling during scale-up.

Density Crystallization Physical property differentiation

Boiling Point Elevation: 20°C Higher Distillation Temperature vs. 3-Bromo-6-isopropylpyridazine

The target compound has a predicted boiling point of 318.1°C at 760 mmHg . In contrast, 3-bromo-6-isopropylpyridazine (CAS 1086383-70-1), which replaces the ether oxygen with a direct carbon linkage, boils at 297.9 ± 20.0°C . The ~20°C higher boiling point of the isopropoxy ether analog reflects increased intermolecular dipole–dipole interactions introduced by the electronegative oxygen atom.

Boiling point Distillation Purification strategy

Molecular Weight Advantage: 14.8% Higher Mass vs. 3-Bromo-6-methoxypyridazine Enables Precise Stoichiometric Control

With a molecular weight of 217.07 g/mol , the target compound is 28.06 g/mol heavier than 3-bromo-6-methoxypyridazine (189.01 g/mol) . This 14.8% mass increase translates into proportionally larger mass requirements for reactions conducted on a molar basis, affecting chemical procurement budgeting and shipping weight considerations at scale.

Molecular weight Stoichiometry Reaction scaling

Purity Benchmarking: 98% Assay vs. 95% for the 3-Bromo-6-ethoxypyridazine Analog

The commercially available target compound is specified at 98.0% purity , whereas the closest homolog 3-bromo-6-ethoxypyridazine (CAS 17321-30-1) is typically supplied at 95% purity . The 3-percentage-point absolute purity advantage reduces the theoretical maximum of brominated impurity carryover into downstream coupling products by 60% (from 5% to 2% total impurities).

Purity Quality control By-product minimization

Recommended Application Scenarios for 3-Bromo-6-(1-methylethoxy)pyridazine Based on Verified Differentiation Data


Nucleophilic Aromatic Substitution (SNAr) Reactions Requiring Balanced Leaving Group Reactivity

The bromine atom at the 3-position of the pyridazine ring engages efficiently in SNAr chemistry with amines, alkoxides, and thiols. The electron-donating isopropoxy group at the 6-position modulates the π-electron deficiency of the heterocycle, potentially fine-tuning the rate of nucleophilic displacement relative to the methoxy or ethoxy analogs . This makes the compound a strategic choice when a slower, more controlled SNAr reaction profile is desired, reducing competing side reactions at elevated temperatures.

Synthesis of Isopropoxy-Retaining Pyridazine Libraries for CNS Drug Discovery

The isopropoxy substituent is often retained through multi-step synthetic sequences to exploit its favorable effects on lipophilicity and membrane permeability in central nervous system (CNS) drug candidates. Pyridazine-based pharmacophores bearing 6-alkoxy groups have been explored as ligands for GABAA receptors and other CNS targets, where the alkoxy identity significantly influences subtype selectivity [1]. The target compound serves as a direct precursor for generating 3-substituted-6-isopropoxypyridazine libraries without additional deprotection/reprotection steps.

Preparation of High-Purity Analytical Reference Standards for Impurity Profiling

The 98% commercial purity specification of the target compound, combined with its distinct molecular ion pattern (M+H = 217.00 Da; characteristic Br isotope signature), makes it suitable as a reference standard for HPLC-MS impurity profiling of pyridazine-containing active pharmaceutical ingredients (APIs). The 3-percentage-point purity advantage over the ethoxy homolog reduces the risk of co-eluting impurity peaks that could confound threshold-based impurity identification .

Quote Request

Request a Quote for Pyridazine, 3-bromo-6-(1-methylethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.